molecular formula C14H16O B14017765 2-Methyl-1-naphthalen-2-yl-propan-1-ol CAS No. 76636-01-6

2-Methyl-1-naphthalen-2-yl-propan-1-ol

Cat. No.: B14017765
CAS No.: 76636-01-6
M. Wt: 200.28 g/mol
InChI Key: TVQIYBXLEMWNBF-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthalen-2-yl-propan-1-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-naphthalen-2-yl-propan-1-ol can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to yield the desired alcohol.

Another method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a naphthalene derivative containing a suitable leaving group. The intermediate product is then hydrolyzed to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthalen-2-yl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-naphthalen-2-yl-propanone or 2-Methyl-1-naphthalen-2-yl-propanoic acid.

    Reduction: Formation of 2-Methyl-1-naphthalen-2-yl-propane.

    Substitution: Formation of 2-Methyl-1-naphthalen-2-yl-propyl chloride or bromide.

Scientific Research Applications

2-Methyl-1-naphthalen-2-yl-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and fragrances.

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthalen-2-yl-propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the naphthalene moiety can interact with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-naphthalen-2-yl-propan-2-amine
  • 2-Methyl-1-naphthalen-2-yl-propan-2-ol
  • 2-Methyl-1-naphthalen-2-yl-propane

Uniqueness

2-Methyl-1-naphthalen-2-yl-propan-1-ol is unique due to its specific structural features, including the hydroxyl group attached to the propyl chain and the naphthalene core. This combination of functional groups and aromatic structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

76636-01-6

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-1-naphthalen-2-ylpropan-1-ol

InChI

InChI=1S/C14H16O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14-15H,1-2H3

InChI Key

TVQIYBXLEMWNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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